molecular formula C15H13N3O2 B8788732 Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate CAS No. 1380331-21-4

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Cat. No. B8788732
CAS RN: 1380331-21-4
M. Wt: 267.28 g/mol
InChI Key: FWKQPBAUTLIAFG-UHFFFAOYSA-N
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Description

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1380331-21-4

Product Name

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-10-12(15(19)20-2)8-9-18-14(10)16-13(17-18)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

FWKQPBAUTLIAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN2C1=NC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-amino-4-(methoxycarbonyl)-3-methylpyridinium2,4,6-trimethylbenzenesulfonate (2.409 g, 6.57 mmol) in ethanol (40 ml) are added benzonitrile (675 μl, 6.57 mmol), copper(II) acetate monohydrate (1.31 g, 6.57 mmol) and finally potassium hydroxide (2M in ethanol, 3.62 ml, 7.23 mmol). The resulting mixture is heated to 90° C. and stirred for 18 hours under air atmosphere while air was slightly bubbled through the reaction mixture. The dark green mixture is poured on sat. aqueous sodium bicarbonate solution (100 ml) and stirred for 5 minutes, then extracted twice with ethyl acetate (filtration over dicalite is required because of emulsion). The combined organic layers are washed twice with water and brine, dried with magnesium sulfate and the solvent is evaporated. The crude material is loaded on silica and separated by flash chromatography on a 70 g silica column using heptane/ethyl acetate 10-30% as eluent affording methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (634 mg, 36%) as a white solid (MS: m/z=268.1 (M+H+) and methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (112 mg, 6.37%) as a white solid. MS: m/z=268.1 (M+H+).
Name
1-amino-4-(methoxycarbonyl)-3-methylpyridinium2,4,6-trimethylbenzenesulfonate
Quantity
2.409 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
3.62 mL
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
catalyst
Reaction Step Two

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